molecular formula C19H14FN3O2S B2551285 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 899760-62-4

2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2551285
CAS RN: 899760-62-4
M. Wt: 367.4
InChI Key: AWIADYVTIZCTNR-UHFFFAOYSA-N
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Description

“2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” is a compound that has been evaluated for antiproliferative activity against human cancer cell lines . It is part of a series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives .

Scientific Research Applications

Medical Imaging Applications

A study by Dollé et al. (2008) focused on the synthesis of DPA-714, a compound closely related to the chemical structure , for use in positron emission tomography (PET) imaging. DPA-714 and its derivatives, designed to include a fluorine atom, enable labeling with fluorine-18, allowing for in vivo imaging of the translocator protein (18 kDa). This protein is recognized as an early biomarker of neuroinflammatory processes, demonstrating the compound's potential in medical diagnostics and research on neuroinflammation (Dollé et al., 2008).

Synthesis and Biological Activity

Elian, Abdelhafiz, and Abdelreheim (2014) explored the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine, leading to polyfunctionally substituted heterocycles. This research outlines a method for creating diverse compounds with potential applications in developing new therapeutic agents (Elian et al., 2014).

Brahmachari and Nayek (2017) developed a catalyst-free, one-pot synthesis of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions. Their approach highlights an efficient pathway to pharmaceutically significant compounds, emphasizing the protocol's mild conditions and eco-friendliness (Brahmachari & Nayek, 2017).

Antimicrobial and Antitubercular Activity

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety to act as antimicrobial agents. Their work provides insights into the potential use of these compounds in combating microbial infections (Darwish et al., 2014).

Kamdar et al. (2011) investigated novel 4H-chromeno[2,3-d]pyrimidines for their in vitro antitubercular and antimicrobial activities. Their research contributes to the development of new treatments for tuberculosis and bacterial infections, showcasing the therapeutic potential of chromeno[2,3-d]pyrimidine derivatives (Kamdar et al., 2011).

Mechanism of Action

The mode of action of such compounds often involves binding to their targets, leading to changes in the target’s function. This can result in the modulation of biochemical pathways, leading to various downstream effects .

The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .

The result of the compound’s action at the molecular and cellular level can vary widely, depending on the specific targets and pathways it affects. This can range from changes in cellular signaling and function to the induction of cell death in the case of anticancer drugs .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c20-13-7-5-11(6-8-13)17-22-18-14(19(23-17)26-10-16(21)24)9-12-3-1-2-4-15(12)25-18/h1-8H,9-10H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIADYVTIZCTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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